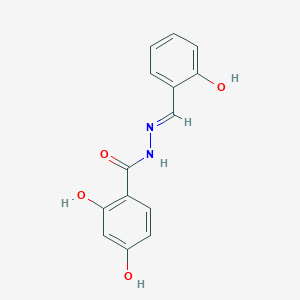
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo es un compuesto orgánico complejo con la fórmula molecular C28H24N2O5. Es conocido por su estructura única, que incluye un grupo naftoxi, un grupo carbohidrazonoil y un grupo metoxi benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del intermedio naftoxi: El paso inicial involucra la reacción de naftol con un agente alquilante adecuado para formar el intermedio naftoxi.
Introducción del grupo propanoyl: El intermedio naftoxi luego se hace reaccionar con un cloruro de propanoyl en presencia de una base para introducir el grupo propanoyl.
Formación del grupo carbohidrazonoil: El intermedio propanoyl se hace reaccionar adicionalmente con hidracina para formar el grupo carbohidrazonoil.
Acoplamiento con ácido 4-metoxi benzoico: Finalmente, el intermedio carbohidrazonoil se acopla con ácido 4-metoxi benzoico en presencia de un agente de acoplamiento para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. Las técnicas comunes incluyen el uso de reactores de flujo continuo y sistemas de síntesis automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos naftoxi y metoxi benzoato, utilizando nucleófilos o electrófilos adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de naftoquinona, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
El 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Puede inhibir o activar enzimas involucradas en varias vías bioquímicas.
Interacción con receptores: El compuesto puede unirse a receptores celulares, modulando su actividad y desencadenando respuestas celulares específicas.
Modulación de la expresión génica: Puede influir en la expresión de ciertos genes, lo que lleva a cambios en la síntesis de proteínas y la función celular.
Comparación Con Compuestos Similares
Compuestos similares
- 4-metoxi benzoato de 3-(2-(2-(1-naftoxi)propanoyl)carbohidrazonoil)fenilo
- 3,4-dimetoxi benzoato de 4-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo
- 4-etoxi benzoato de 4-(2-(2-(1-naftoxi)propanoyl)carbohidrazonoil)fenilo
Unicidad
El 4-metoxi benzoato de 3-(2-(2-(2-naftoxi)propanoyl)carbohidrazonoil)fenilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Número CAS |
765276-69-5 |
|---|---|
Fórmula molecular |
C28H24N2O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[3-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-19(34-26-15-10-21-7-3-4-8-23(21)17-26)27(31)30-29-18-20-6-5-9-25(16-20)35-28(32)22-11-13-24(33-2)14-12-22/h3-19H,1-2H3,(H,30,31)/b29-18+ |
Clave InChI |
ZOZVMLPHVPAWLU-RDRPBHBLSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)



![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019719.png)

![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)

![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)

